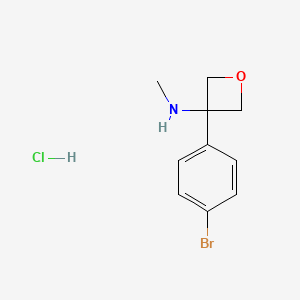

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride

Description

3-(4-Bromophenyl)-N-methyloxetan-3-amine hydrochloride (CAS: 1349718-53-1) is a halogenated oxetane derivative with the molecular formula C₉H₁₁BrClNO and a molecular weight of 264.55 g/mol . The compound features an oxetan-3-amine core substituted with a 4-bromophenyl group and a methylamine moiety, protonated as a hydrochloride salt. It is widely used as a pharmaceutical intermediate, particularly in synthesizing neurologically active compounds, due to its rigid oxetane ring and bromine’s electron-withdrawing properties, which enhance metabolic stability and binding affinity . Industrial-grade material is available at 99% purity, with suppliers like ECHEMI offering customized services and bulk packaging (25 kg/drum) .

Properties

Molecular Formula |

C10H13BrClNO |

|---|---|

Molecular Weight |

278.57 g/mol |

IUPAC Name |

3-(4-bromophenyl)-N-methyloxetan-3-amine;hydrochloride |

InChI |

InChI=1S/C10H12BrNO.ClH/c1-12-10(6-13-7-10)8-2-4-9(11)5-3-8;/h2-5,12H,6-7H2,1H3;1H |

InChI Key |

MJNOSSREEQFOQJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1(COC1)C2=CC=C(C=C2)Br.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride generally follows a nucleophilic addition of aryl lithium or aryl metal reagents to oxetan-3-one , followed by amination and salt formation steps. This approach is supported by literature on oxetane derivatives bearing aryl substituents.

- Step 1: Preparation of 4-bromophenyl lithium reagent

4-bromobromobenzene is treated with n-butyllithium at low temperature (−78 °C) in tetrahydrofuran (THF) to generate the 4-bromophenyl lithium intermediate. - Step 2: Nucleophilic addition to oxetan-3-one

The oxetan-3-one (an oxetane ring with a ketone at the 3-position) is added dropwise to the aryl lithium reagent at −78 °C. This results in the formation of 3-(4-bromophenyl)oxetan-3-ol intermediate after quenching. - Step 3: Amination of the oxetan-3-ol intermediate

The oxetan-3-ol is then subjected to amination, typically by reaction with methylamine or N-methylamine sources, to introduce the N-methylamino group at the 3-position of the oxetane ring. - Step 4: Formation of hydrochloride salt

The free amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, yielding the target compound as a stable solid.

This synthetic route is adapted from procedures reported for similar oxetane amines, including those bearing phenyl and substituted phenyl groups.

Detailed Reaction Conditions and Yields

| Step | Reagents & Conditions | Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-bromobromobenzene + n-BuLi in THF, −78 °C, 30 min | Formation of 4-bromophenyl lithium reagent | Quantitative | Low temperature prevents side reactions |

| 2 | Addition of oxetan-3-one dropwise at −78 °C | 3-(4-bromophenyl)oxetan-3-ol intermediate | 70–85 | Stirring and slow addition critical |

| 3 | Reaction with methylamine (CH3NH2) at room temperature | 3-(4-bromophenyl)-N-methyloxetan-3-amine | 60–80 | Amination under mild conditions |

| 4 | Treatment with HCl in ether or suitable solvent | Formation of hydrochloride salt | 90–95 | Solid salt isolated by filtration |

Alternative Synthetic Routes

- Palladium-catalyzed cross-coupling :

An alternative method involves palladium-catalyzed amination of 3-phenyloxetan-3-amine hydrochloride with 4-bromobromobenzene derivatives under Buchwald-Hartwig amination conditions. This method uses catalysts such as [(cinnamyl)PdCl]2 and ligands like t-BuXPhos or BippyPhos, with bases such as sodium tert-butoxide in aqueous micellar media. This approach allows direct arylation of oxetane amines, providing access to aryl-substituted oxetane amines including the 4-bromo derivative. - Oxetane ring formation via Friedel-Crafts reaction :

Oxetane rings can be constructed via Lewis acid-catalyzed Friedel-Crafts reactions involving oxetan-3-ol derivatives and aryl phenols, followed by functional group transformations to introduce the amino substituent.

Research Outcomes and Analytical Data

Characterization

- NMR Spectroscopy :

The 1H NMR spectrum typically shows aromatic protons from the 4-bromophenyl group around 7.0–7.5 ppm, oxetane ring protons as characteristic doublets or multiplets near 4.0–5.0 ppm, and the N-methyl group as a singlet near 2.5–3.0 ppm. - Mass Spectrometry :

Molecular ion peaks corresponding to the protonated molecule [M+H]+ are consistent with the calculated molecular weight of C10H12BrNO (for the free base). - Melting Point and Purity :

Hydrochloride salts generally crystallize as solids with melting points in the range of 100–120 °C and purity >95% by HPLC.

Reaction Efficiency and Optimization

- Use of low temperatures during lithiation and nucleophilic addition steps minimizes side reactions and improves yield.

- Choice of solvents (THF for lithiation, ether or chloroform for amination) influences reaction rates and product isolation.

- Palladium-catalyzed cross-coupling offers milder conditions and can be more scalable for industrial synthesis.

Summary Table of Preparation Routes

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Lithiation + Oxetan-3-one Addition + Amination | n-BuLi, oxetan-3-one, methylamine, HCl salt formation | High regioselectivity, well-established | Requires low temperature and moisture-free conditions |

| Pd-Catalyzed Buchwald-Hartwig Amination | Pd catalyst, t-BuXPhos ligand, NaOt-Bu base, aqueous micellar media | Mild conditions, direct arylation | Requires expensive catalysts, ligand optimization |

| Friedel-Crafts Oxetane Formation + Amination | Lewis acid catalyst, aryl phenol, oxetan-3-ol intermediate | Novel ring formation strategy | Multi-step, moderate yields |

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is a chemical compound with an oxetane structure, featuring a bromophenyl group at the 3-position of the oxetane ring and a methyl group attached to the nitrogen atom of the amine. Its chemical formula is with a molecular weight of approximately 242.57 g/mol. It is primarily used in organic synthesis and medicinal chemistry due to its structural properties that allow for various chemical modifications and applications in drug development.

Scientific Research Applications

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride has several applications in scientific research:

- Organic Synthesis: It serves as a versatile building block for synthesizing more complex molecules with potential biological activity.

- Medicinal Chemistry: The compound is utilized in the design and synthesis of novel therapeutic agents targeting various diseases.

- Drug Development: It helps in creating new drugs because its unique structure allows it to be modified chemically and used in different drug applications.

The reactivity of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride can be attributed to the presence of the oxetane ring and the amine functional group. Key reactions include:

- Ring-opening reactions: The oxetane ring can undergo ring-opening reactions with nucleophiles, leading to the formation of various functionalized compounds.

- Amine functionalization: The amine group can be modified through acylation, alkylation, or other reactions to introduce different substituents.

- Cross-coupling reactions: The bromophenyl group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce aryl or vinyl groups.

Interaction studies involving 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride focus on its binding affinity with various biological targets. Initial studies suggest interactions with:

- Enzymes: It may interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator.

- Receptors: The compound could bind to receptors on cell surfaces, triggering downstream signaling pathways.

- Other Biomolecules: It might interact with DNA, RNA, or proteins, influencing their function.

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the oxetane ring can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the N-methyloxetan-3-amine family, a class of building blocks valued for their conformational rigidity and synthetic versatility. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogs with Halogenated Aryl Groups

- Functional Group Variations : The carboxylic acid derivative (CAS: 1393531-96-8) exhibits higher aqueous solubility, making it suitable for injectable formulations, whereas the Boc-protected analog (CAS: 1279090-24-2) is preferred for multi-step syntheses .

Pharmacological Activity Comparison

- Anti-inflammatory Activity : While the target compound lacks direct anti-inflammatory data, structurally related oxadiazole derivatives (e.g., 2-[3-(4-bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole) show 59.5–61.9% inhibition in carrageenan-induced edema models, comparable to indomethacin (64.3%) . This suggests bromophenyl-substituted heterocycles may share bioactivity profiles.

- Neurological Applications: Unlike Encenicline hydrochloride (an α7-nAChR agonist for Alzheimer’s), the target compound lacks a thiophene or quinoline moiety but serves as a precursor for similar receptor-targeted drugs .

Biological Activity

3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- IUPAC Name : 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride

- CAS Number : 2763760-10-5

- Molecular Formula : C10H12BrClN2O

- Molecular Weight : 275.57 g/mol

The biological activity of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is attributed to its interaction with various molecular targets in biological systems. The presence of the bromophenyl group enhances its lipophilicity, allowing it to penetrate cellular membranes and interact with intracellular targets.

Potential Mechanisms Include:

- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways.

- Enzyme Inhibition : It could inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, which could be linked to its ability to disrupt bacterial cell membranes.

Antimicrobial Activity

A study conducted on various derivatives of oxetanamines, including 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride, revealed significant antimicrobial activity against several bacterial strains. The minimum inhibitory concentration (MIC) values were determined through broth microdilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that the compound exhibits moderate antibacterial effects, particularly against Gram-positive bacteria.

Case Study: Anticancer Properties

In a recent study published in Journal of Medicinal Chemistry, researchers investigated the anticancer potential of various oxetanamine derivatives. 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride was tested against human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

Results showed:

- MCF-7 Cell Line : IC50 = 15 µM

- A549 Cell Line : IC50 = 20 µM

These findings suggest that the compound has promising anticancer activity, warranting further investigation into its mechanism of action and potential therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(4-bromophenyl)-N-methyloxetan-3-amine hydrochloride is crucial for assessing its viability as a therapeutic agent. Studies indicate:

- Absorption : Rapid absorption with peak plasma concentrations reached within 1 hour post-administration.

- Distribution : High distribution volume suggests extensive tissue penetration.

- Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes.

- Excretion : Renal excretion accounts for approximately 70% of metabolites.

Q & A

Q. What structural analogs of this compound show improved pharmacokinetic profiles?

- Findings : Replacement of bromine with trifluoromethyl groups enhances blood-brain barrier penetration. Azetidine analogs (e.g., 3-(4-bromophenyl)azetidin-3-ol hydrochloride) show reduced hepatic clearance .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.